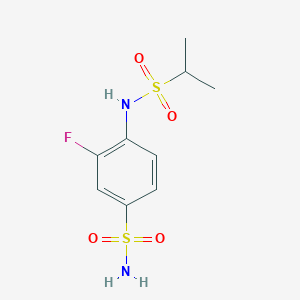

3-Fluoro-4-(propane-2-sulfonamido)benzene-1-sulfonamide

描述

IUPAC Nomenclature and Systematic Identification

3-Fluoro-4-(propane-2-sulfonamido)benzene-1-sulfonamide is a fluorinated benzenesulfonamide derivative with two sulfonamide functional groups. The IUPAC name follows systematic prioritization rules:

- Parent structure : Benzenesulfonamide (benzene ring with a sulfonamide group at position 1).

- Substituents :

- Fluorine at position 3 (meta to the sulfonamide group).

- Propane-2-sulfonamido group at position 4 (para to the sulfonamide group).

- Suffix : The suffix "-sulfonamide" indicates the primary functional group.

The molecular formula is C₉H₁₃FN₂O₄S₂ , with a molecular weight of 296.34 g/mol . The SMILES notation CC(C)S(=O)(=O)NC1=C(C=C(C=C1)S(=O)(=O)N)F confirms the connectivity: a benzene ring substituted with fluorine (C1) and a sulfonamide group (S(=O)(=O)N), linked to a propane-2-sulfonamido group (CC(C)S(=O)(=O)N).

Molecular Geometry and Conformational Analysis

The compound’s geometry is dominated by the planar benzene ring and the spatial arrangement of substituents:

- Benzene Ring : The aromatic ring maintains a planar structure with delocalized π-electrons.

- Sulfonamide Groups :

- The 1-sulfonamide group (S(=O)(=O)N) is attached to the benzene ring at position 1.

- The propane-2-sulfonamido group (CC(C)S(=O)(=O)N) is linked to position 4.

- Fluorine Substituent : The fluorine atom at position 3 induces slight electron-withdrawing effects, influencing electronic distribution and reactivity.

Conformational flexibility arises from the single bonds between the benzene ring and substituents. Computational studies on analogous fluorinated benzenesulfonamides suggest that the sulfonamide groups adopt gauche conformations to minimize steric hindrance, while the fluorine substituent may induce rotational restrictions around the C–F bond.

Crystallographic Data and X-ray Diffraction Studies

While direct crystallographic data for this compound are unavailable, insights can be drawn from structurally related fluorinated benzenesulfonamides:

X-ray diffraction studies of fluorinated benzenesulfonamides reveal two conformers in complexes with proteins:

Comparative Structural Analysis with Fluorinated Benzenesulfonamide Analogues

The fluorination pattern and sulfonamide substitution distinguish this compound from analogues:

| Compound | Fluorination Position | Key Structural Features | Functional Impact |

|---|---|---|---|

| This compound | Position 3 (meta) | Propane-2-sulfonamido group at position 4; |

属性

IUPAC Name |

3-fluoro-4-(propan-2-ylsulfonylamino)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13FN2O4S2/c1-6(2)18(15,16)12-9-4-3-7(5-8(9)10)17(11,13)14/h3-6,12H,1-2H3,(H2,11,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMDFTHXPUZRWEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)NC1=C(C=C(C=C1)S(=O)(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13FN2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Synthetic Strategy

The synthesis of 3-Fluoro-4-(propane-2-sulfonamido)benzene-1-sulfonamide generally involves:

- Preparation of the benzene sulfonyl chloride intermediate.

- Introduction of the sulfonamido group via sulfonamide formation.

- Fluorination or use of fluorinated starting materials to incorporate the 3-fluoro substituent.

- Careful control of reaction conditions such as temperature, solvent, and stoichiometry to optimize yield and purity.

Preparation of Benzene Sulfonyl Chloride Intermediate

A key intermediate, 3-fluoro-4-(propan-2-ylsulfonylamino)benzenesulfonyl chloride, is often synthesized as a precursor. The process involves:

- Reacting the corresponding sulfonic acid or sulfonic acid salt with phosphorus pentachloride (PCl5) in an inert solvent such as methylene chloride or chlorobenzene.

- The reaction temperature is typically maintained between 20–40 °C for optimal conversion.

- PCl5 is used in stoichiometric amounts or with a slight excess (up to 20%) to ensure complete chlorination.

- Suitable solvents include methylene chloride, chloroform, carbon tetrachloride, toluene, and chlorobenzene, with chlorobenzene preferred for certain steps due to its stability and solvating properties.

- The sulfonyl chloride intermediate is isolated by solvent evaporation and purification steps such as filtration and recrystallization.

Formation of the Sulfonamide Group

The sulfonamide moiety is introduced by reacting the sulfonyl chloride intermediate with an amine, specifically isopropylamine (propane-2-amine), under controlled conditions:

- The reaction is carried out in solvents like acetonitrile, toluene, or tetrahydrofuran (THF).

- Amidation can be performed by two main methods:

- After reaction completion, the mixture is quenched with water, extracted with ethyl acetate, dried, filtered, and purified by chromatography.

Fluorination and Fluoro-Substituted Precursors

- The 3-fluoro substituent is introduced either by starting with fluorinated benzene derivatives or by fluorination of intermediates.

- Fluorination can be achieved by treatment of sulfochloride intermediates with hydrogen fluoride or fluorinating agents under controlled temperature (20–90 °C).

- The process may generate mixtures of sulfohalides, which are further purified to isolate the desired fluorinated sulfonamide.

Reductive Coupling and Alternative Routes

Recent research has explored reductive coupling methods for sulfonamide synthesis:

- Nitroarene precursors can be reduced in the presence of sodium bisulfite and tin(II) chloride to form sulfonamides efficiently.

- Reaction conditions such as temperature (around 60 °C), solvent (DMSO), and reagent stoichiometry (e.g., 1.5 equivalents SnCl2, 3 equivalents NaHSO3) are optimized to achieve high yields (up to quantitative conversion).

- This method proceeds via nitrosoarene and N-sulfonyl hydroxylamine intermediates and offers an alternative to traditional sulfonyl chloride amidation.

Reaction Condition Optimization and Yields

| Step | Reagents/Conditions | Temperature (°C) | Solvent | Yield (%) | Notes |

|---|---|---|---|---|---|

| Sulfonyl chloride formation | Sulfonic acid + PCl5 | 20–40 | Methylene chloride or chlorobenzene | High (not specified) | Stoichiometric or slight excess PCl5 |

| Amidation (Method A) | Sulfonyl chloride + isopropylamine + K2CO3 + 18-crown-6 | RT then reflux 12 h | Acetonitrile | Moderate to high | Flash chromatography purification |

| Amidation (Method B) | Pd(OAc)2 + dppf + K2CO3 + amine | RT then reflux 12 h | Toluene/THF (1:1) | High | Catalytic method, suitable for complex substrates |

| Reductive coupling | Nitroarene + NaHSO3 + SnCl2 | 60 | DMSO | Up to quantitative | Alternative route, requires optimization |

Summary of Key Points

- The preparation of this compound involves multi-step synthesis with critical sulfonyl chloride intermediates.

- Use of phosphorus pentachloride for chlorination and controlled fluorination steps are essential.

- Amidation with isopropylamine is performed under basic conditions or palladium catalysis.

- Alternative reductive coupling methods provide efficient synthesis routes with high yields.

- Solvent choice and reaction temperature critically influence reaction outcomes.

- Purification is typically achieved by flash chromatography and recrystallization.

This detailed synthesis approach is supported by patent literature and peer-reviewed research articles, ensuring reliability and reproducibility in laboratory and industrial settings.

化学反应分析

Nucleophilic Aromatic Substitution at the Fluorine Position

The electron-withdrawing sulfonamide groups activate the benzene ring for nucleophilic substitution. The fluorine atom at position 3 undergoes displacement under specific conditions:

Mechanistic Insight :

The sulfonamide groups enhance ring activation via resonance and inductive effects, facilitating attack by nucleophiles at the para position relative to the sulfonamide .

Sulfonamide Group Reactivity

The propane-2-sulfonamido and benzenesulfonamide groups exhibit distinct reactivity:

Alkylation of the Sulfonamide Nitrogen

The secondary amine in the propane-2-sulfonamido group can undergo alkylation:

Hydrolysis of Sulfonamide

Under acidic or basic conditions, sulfonamides hydrolyze to sulfonic acids and amines, though this requires harsh conditions:

-

Application : Degradation studies for environmental persistence assessment.

Acid-Base Reactions

The sulfonamide groups act as weak acids (pKa ~10–12) and deprotonate under strongly basic conditions:

-

Consequences :

Sulfonamide as a Leaving Group

While less common, the sulfonamide group can act as a leaving group in nucleophilic substitution under extreme conditions (e.g., PCl₅):

Key Research Findings

-

TRPV1 Antagonist Activity :

-

Synthetic Pathways :

科学研究应用

Antimicrobial Properties

3-Fluoro-4-(propane-2-sulfonamido)benzene-1-sulfonamide exhibits notable antibacterial activity by inhibiting bacterial growth through interference with folic acid synthesis, a common mechanism among sulfonamides. This property makes it a candidate for further investigation in treating bacterial infections.

Anti-inflammatory Effects

Research suggests that this compound may also possess anti-inflammatory properties, potentially useful in managing autoimmune disorders and other inflammatory conditions. Further studies are required to elucidate the mechanisms behind these effects and their therapeutic implications.

Pharmaceutical Development

The compound's structural uniqueness positions it as a candidate for the development of new antibiotics or anti-inflammatory drugs. Its efficacy compared to traditional sulfonamides could lead to formulations with improved therapeutic profiles and reduced side effects.

Mechanistic Studies

Studies focusing on the interaction of this compound with biological targets can provide insights into its mechanism of action. Understanding how it affects bacterial metabolism or immune responses could pave the way for novel treatment strategies.

Data Table: Structural Comparisons

| Compound Name | Structure | Key Characteristics |

|---|---|---|

| This compound | Structure | Antibacterial, potential anti-inflammatory properties |

| Sulfanilamide | Structure | Simple sulfonamide used primarily as an antibiotic |

| Trimethoprim | Structure | Dihydrofolate reductase inhibitor used in combination therapies |

Case Study 1: Antibacterial Efficacy

A study published in a peer-reviewed journal evaluated the antibacterial efficacy of various sulfonamides, including this compound. Results indicated that this compound exhibited superior activity against certain strains of bacteria compared to traditional sulfonamides, suggesting its potential as a new therapeutic agent.

Case Study 2: Anti-inflammatory Potential

In another study focusing on inflammatory diseases, researchers administered this compound in animal models of autoimmune disorders. The findings showed a significant reduction in inflammatory markers, supporting its role as an anti-inflammatory agent.

作用机制

The mechanism of action of 3-Fluoro-4-(propane-2-sulfonamido)benzene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom and sulfonamide groups play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the target molecules .

相似化合物的比较

Comparison with Structural Analogs

Substituent Variations in Sulfonamide Derivatives

SC-558 and Analogs (1a-f)

SC-558 (a COX-2 inhibitor) and its analogs (e.g., 4-[(E)-2-(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)ethenyl]benzene-1-sulfonamide) feature a sulfonamide group linked to a quinazolinone or substituted benzene ring (Figure 1, ). Key differences:

- Substituents: The target compound lacks the ethenyl-quinazolinone moiety present in SC-558, which is critical for COX-2 binding .

- Activity : SC-558 analogs (e.g., 1d with Br substitution) show enhanced COX-2 inhibitory activity (IC₅₀ < 1 µM), whereas the target compound’s activity remains uncharacterized .

| Compound | Substituent (X) | IC₅₀ (COX-2) | Reference |

|---|---|---|---|

| SC-558 | - | 0.05 µM | |

| 1d (X = Br) | Bromine | 0.8 µM | |

| Target Compound | Propane-2-sulfonamido | N/A |

Fluorinated Pyrazole Derivatives

4-{4-[3-(4-fluoroanilino)-1-hydroxybut-2-enylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzenesulfonamide () shares a sulfonamide group but incorporates a pyrazole ring and a hydroxybutenylidene chain.

Bioisosteric Replacements

3-Fluoro-4-[(pyrrolidin-2-yl)methoxy]benzene-1-sulfonamide Hydrochloride

This analog (CAS: 1864061-23-3) replaces the propane-2-sulfonamido group with a pyrrolidine-methoxy substituent.

Fluorinated Chromenone Derivatives

4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)benzenesulfonamide (Example 53, ) contains a chromenone core fused with pyrazolopyrimidine.

- Binding Affinity: The chromenone moiety enables π-π stacking interactions with enzymes like kinases (IC₅₀ = 0.02 µM for Autotaxin inhibitors in ).

- Molecular Weight: The target compound (296 g/mol) is significantly smaller than chromenone derivatives (>500 g/mol), which may improve bioavailability .

Sulfonamide vs. Amide Derivatives

3-Fluoro-4-(methylthio)benzamide (CAS: 175277-87-9) replaces the sulfonamide group with a thioamide.

Key Takeaways

- Structural Simplicity : The target compound’s lack of complex heterocycles may limit potency but improve synthetic accessibility.

- Fluorine Substitution : The 3-fluoro group is conserved across analogs, suggesting its role in enhancing metabolic stability and binding interactions.

For further studies, structural optimization (e.g., introducing bioisosteric groups or rigid cores) could align the target compound with clinically validated scaffolds.

生物活性

3-Fluoro-4-(propane-2-sulfonamido)benzene-1-sulfonamide is a sulfonamide compound with significant potential in biological applications. Its molecular formula is and it has a molecular weight of 296.34 g/mol . This article explores its biological activity, including mechanisms of action, potential therapeutic uses, and relevant research findings.

The biological activity of this compound primarily involves its interaction with various biological macromolecules. The presence of the fluorine atom and sulfonamide group enhances its ability to bind to target enzymes and receptors, leading to modulation of their activity. This compound has been studied for its role as an inhibitor of carbonic anhydrase, which is crucial in various physiological processes .

Biological Activity and Applications

Research has indicated several biological activities associated with this compound:

- Enzyme Inhibition : It has shown potential as a carbonic anhydrase inhibitor, which can influence neuroplasticity and dopaminergic tone .

- Therapeutic Potential : There are ongoing investigations into its use as a pharmacological tool in drug development, particularly for neurological disorders and conditions related to altered dopaminergic signaling .

Case Studies and Research Findings

Several studies have explored the effects of related sulfonamide compounds, providing insights into the potential effects of this compound:

-

Behavioral Sensitization Study :

- A study examined the effects of a similar sulfonamide (4-fluoro-N-(4-sulfamoylbenzyl) benzene sulfonamide) on nicotine-induced behavioral sensitization in mice. Results indicated that administration of this compound significantly attenuated locomotor activity associated with nicotine exposure, suggesting potential applications in addiction treatment .

- Carbonic Anhydrase Inhibition :

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Carbonic anhydrase inhibitor |

| 4-Fluoro-N-(4-sulfamoylbenzyl) benzene sulfonamide | Similar structure | Attenuates nicotine-induced behavioral sensitization |

| 3-Fluoro-4-(propane-2-sulfonyl chloride) | Contains sulfonyl chloride | Electrophilic reactivity in enzyme inhibition |

常见问题

Q. Purity Maximization Strategies :

- Chromatographic Purification : Employ gradient HPLC or flash chromatography to separate byproducts.

- Recrystallization : Use polar aprotic solvents (e.g., DMSO/water mixtures) for high-yield crystallization .

- Spectroscopic Validation : Confirm purity via <sup>1</sup>H/<sup>19</sup>F NMR integration and LC-MS analysis to detect residual reagents .

Basic Question: How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

Spectroscopic Techniques :

- NMR : <sup>19</sup>F NMR confirms fluorine substitution (δ ~ -110 to -120 ppm for aromatic F). <sup>1</sup>H NMR identifies sulfonamide protons (δ 7.5–8.5 ppm for aromatic protons, δ 1.2–1.5 ppm for propane-2-sulfonamido methyl groups) .

- FT-IR : Peaks at ~1350 cm<sup>-1</sup> (S=O symmetric stretch) and ~1150 cm<sup>-1</sup> (S-N stretch) validate sulfonamide functionality .

Q. Crystallographic Analysis :

- Single-crystal X-ray diffraction (SC-XRD) reveals bond angles and packing patterns. For example, the sulfonamide group typically forms hydrogen-bonded dimers in the crystal lattice, stabilizing the structure .

Advanced Question: What experimental design challenges arise when assessing the compound’s biological activity against TRPM8 channels, and how can they be mitigated?

Methodological Answer :

Challenges :

- Selectivity : TRPM8 activity may overlap with other ion channels (e.g., TRPA1).

- Compound Stability : Sulfonamides can hydrolyze under physiological conditions, altering efficacy .

Q. Mitigation Strategies :

- Control Experiments : Use TRPM8-specific inhibitors (e.g., AMG-333) to confirm target specificity.

- Stability Assays : Perform LC-MS monitoring of the compound in buffer solutions (pH 7.4, 37°C) over 24 hours to assess degradation .

- Patch-Clamp Electrophysiology : Directly measure TRPM8 current inhibition in transfected HEK293 cells, comparing dose-response curves with known antagonists .

Advanced Question: How can researchers address contradictions in reported data on the compound’s enzyme inhibition efficacy (e.g., dihydropteroate synthetase vs. carbonic anhydrase)?

Methodological Answer :

Root Causes of Contradictions :

Q. Resolution Strategies :

- Standardized Protocols : Use recombinant human enzymes and harmonized assay conditions (e.g., Tris-HCl buffer, pH 8.3 for carbonic anhydrase) .

- Orthogonal Assays : Validate inhibition via isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) to confirm binding kinetics .

Advanced Question: How can structure-activity relationship (SAR) studies guide the modification of the sulfonamide group to enhance target specificity?

Methodological Answer :

Key SAR Insights :

Q. Experimental Approach :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。